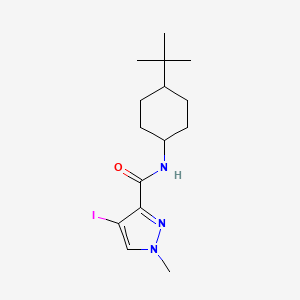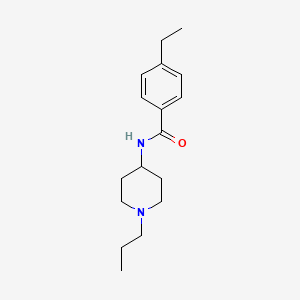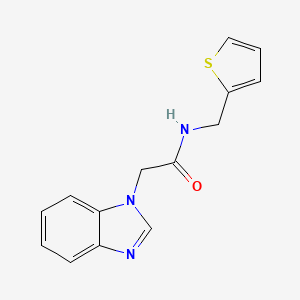
N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key player in the innate immune system and is involved in the recognition of bacterial lipopolysaccharides (LPS) and other pathogen-associated molecular patterns. TAK-242 has been shown to inhibit TLR4 signaling in vitro and in vivo, making it a promising candidate for the treatment of sepsis and other inflammatory diseases.
Wirkmechanismus
N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide inhibits TLR4 signaling by binding to an intracellular domain of TLR4 called the Toll/interleukin-1 receptor (TIR) domain. This prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, which are required for the activation of nuclear factor kappa B (NF-κB) and interferon regulatory factor (IRF) pathways. By inhibiting TLR4 signaling, this compound reduces the production of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of sepsis and other inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to reducing inflammation, this compound has been shown to improve vascular function and reduce oxidative stress in septic mice. This compound has also been shown to enhance the activity of natural killer (NK) cells and promote the development of memory T cells, which may have implications for cancer immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is that it has a well-defined mechanism of action and has been extensively studied in preclinical models. This makes it a useful tool for investigating the role of TLR4 signaling in various disease states. However, one limitation of this compound is that it is relatively expensive and may not be suitable for all research budgets. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the use of this compound as an adjuvant therapy for cancer immunotherapy. Another area of interest is the potential use of this compound in combination with other immunomodulatory agents, such as checkpoint inhibitors. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential for use in other inflammatory diseases beyond sepsis.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butylcyclohexyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of sepsis, where it has been shown to improve survival and reduce inflammation. In addition to sepsis, this compound has also been investigated in models of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have potential as an adjuvant therapy for cancer immunotherapy, as TLR4 signaling can promote tumor growth and immune evasion.
Eigenschaften
IUPAC Name |
N-(4-tert-butylcyclohexyl)-4-iodo-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24IN3O/c1-15(2,3)10-5-7-11(8-6-10)17-14(20)13-12(16)9-19(4)18-13/h9-11H,5-8H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIMQFFYYPHNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)C2=NN(C=C2I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4680109.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4680121.png)




![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4680144.png)
![3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4680150.png)
![3-[4-(pentyloxy)phenyl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acrylamide](/img/structure/B4680154.png)

![3-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4680169.png)
![3-(4-tert-butylphenyl)-1-(4-chlorobenzyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4680175.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4680187.png)
![N-(3-bromophenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4680202.png)